molecular formula C13H12N2O4 B5822275 methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate

methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate

Cat. No.: B5822275
M. Wt: 260.24 g/mol
InChI Key: QLWQCYGEGSGDBF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring system substituted with a nitroethenyl group and a methyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring system can bind to specific receptors and enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate is unique due to the presence of the nitroethenyl group, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable subject for research and development .

Properties

IUPAC Name

methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-13(16)9-14-8-10(6-7-15(17)18)11-4-2-3-5-12(11)14/h2-8H,9H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWQCYGEGSGDBF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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